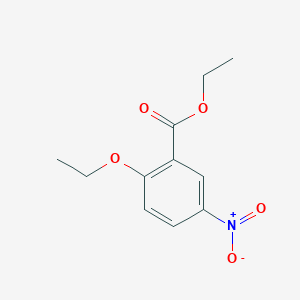

Ethyl 2-ethoxy-5-nitrobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-ethoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYMFRCPFAPCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations

Reactivity Governed by Electron-Withdrawing Nitro Group

The presence of the nitro group (-NO₂) at the para position relative to the ethoxy group profoundly impacts the chemical reactivity of the aromatic ring. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This strong electron-withdrawing nature decreases the electron density of the aromatic ring, making it more susceptible to certain types of reactions.

The delocalization of electron density from the ring into the nitro group can be represented by resonance structures, which show a buildup of positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. This reduction in electron density deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-deficient nature of the aromatic ring in Ethyl 2-ethoxy-5-nitrobenzoate, enhanced by the strong electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, a good leaving group must be present on the ring, and the ring must be activated by strong electron-withdrawing groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com The nitro group is particularly effective at stabilizing this intermediate, especially when positioned ortho or para to the leaving group.

The electrophilicity of the aromatic ring in this compound is modulated not only by the primary activating nitro group but also by the ethoxy and ethyl ester substituents.

Ethoxy Group (-OCH₂CH₃): The ethoxy group exhibits a dual electronic effect. It has an electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom and an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen. In the context of the reactivity of the aromatic ring, the resonance effect generally dominates, making it an activating group for electrophilic substitution. However, in this molecule, the powerful deactivating effects of the nitro and ester groups are predominant. The ethoxy group's primary role in nucleophilic substitution is to influence the precise location of nucleophilic attack and the stability of the intermediates.

The combined electronic effects of the substituents on this compound are summarized in the table below.

| Functional Group | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Nitro (-NO₂) | 5 | -I (Withdrawing) | -M (Withdrawing) | Strongly Decreases |

| Ethyl Ester (-COOEt) | 1 | -I (Withdrawing) | -M (Withdrawing) | Moderately Decreases |

| Ethoxy (-OC₂H₅) | 2 | -I (Withdrawing) | +M (Donating) | Weakly Increases |

Reduction Reactions of the Nitro Group

The nitro group is readily susceptible to reduction, a common and synthetically useful transformation. This reaction converts the nitroaromatic compound into the corresponding aromatic amine, which is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

The reduction of the nitro group in this compound yields Ethyl 2-ethoxy-5-aminobenzoate. This transformation involves the addition of six hydrogen atoms and the elimination of two molecules of water. The resulting amino group is a versatile functional handle for further synthetic modifications.

A key challenge in the reduction of substituted nitroaromatics is achieving chemoselectivity, particularly when other reducible functional groups, such as an ester, are present. While the ester group is generally less reactive towards many reducing agents than the nitro group, harsh conditions can lead to its reduction as well. Therefore, mild and selective methods are preferred.

Several methodologies have been developed for the selective reduction of nitro groups in the presence of esters. thieme-connect.com

Catalytic Hydrogenation: This is a common method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is often highly selective for the nitro group.

Metal/Acid Systems: Classical methods like the Béchamp reduction (using iron filings in acidic medium) can be effective. Other metal systems such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl) are also used.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

Sodium Borohydride (B1222165) with Transition Metal Salts: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a nitro group. jsynthchem.com However, its reactivity can be enhanced by the addition of transition metal salts like iron(II) chloride (FeCl₂) or nickel complexes. thieme-connect.comjsynthchem.com This combination provides a selective system for reducing nitro groups while leaving ester functionalities intact. thieme-connect.com

Electrocatalytic Reduction: Modern methods include electrocatalytic reduction, which can offer high selectivity under mild, aqueous conditions at room temperature. acs.org

A comparison of common selective reduction methods is presented below.

| Method | Reducing Agent(s) | Catalyst | Typical Conditions | Selectivity for Nitro over Ester |

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂, Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Excellent |

| Metal/Acid Reduction | Fe, Sn, Zn | HCl, Acetic Acid | Reflux | Good to Excellent |

| Transfer Hydrogenation | Hydrazine, Ammonium Formate | Pd/C | Reflux in alcohol | Excellent |

| NaBH₄-Metal System | NaBH₄ | FeCl₂, Ni(PPh₃)₄ | Room temperature in alcohol | Excellent thieme-connect.comjsynthchem.com |

| Electrocatalytic Reduction | Electric Current | Polyoxometalate mediator | Room temperature, aqueous | High acs.org |

Oxidation Reactions of the Aromatic System

The aromatic system of this compound is generally resistant to oxidation. The presence of strong electron-withdrawing groups like the nitro and ester functionalities deactivates the ring, making it less susceptible to electrophilic attack by oxidizing agents.

In the broader context of nitroaromatic compounds, oxidation reactions, when they do occur, typically target substituents on the ring rather than the ring itself, or they can involve transformations of the nitro group under specific oxidative conditions. nih.gov For instance, alkyl side chains on a nitroaromatic ring can be oxidized to carboxylic acids. However, this compound lacks such readily oxidizable alkyl side chains directly attached to the ring. The ethoxy and ethyl ester groups are also relatively stable to common oxidizing agents under neutral or acidic conditions. Therefore, the molecule is expected to be stable towards typical oxidative procedures.

Substitution Reactions of the Ethoxy Moiety

The ethoxy group (-OCH2CH3) attached to the aromatic ring at the ortho position relative to the ester is a key site for potential chemical transformations.

The aromatic ring of this compound is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the para position relative to the ethoxy group. This activation is crucial for a potential SNAr reaction to occur. The general mechanism would involve the attack of an alkoxide nucleophile (e.g., methoxide, CH3O-) on the carbon atom bearing the ethoxy group, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent departure of the ethoxide leaving group would yield the new ether.

The viability and rate of such a reaction would depend on several factors, including the nucleophilicity of the incoming alkoxide, the stability of the leaving ethoxide group, and the reaction conditions (solvent, temperature). Generally, for SNAr reactions, the rate is influenced by the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate.

Table 1: Factors Influencing Hypothetical Trans-etherification of this compound

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Strength of Nucleophile | Stronger nucleophiles increase the rate. | A more potent nucleophile will attack the electron-deficient aromatic ring more readily. |

| Solvent | Polar aprotic solvents are preferred. | These solvents can solvate the cation of the alkoxide salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. |

| Leaving Group Ability | Better leaving groups increase the rate. | The stability of the departing alkoxide ion influences the energy of the transition state for its expulsion. |

| Electron-withdrawing Groups | The nitro group activates the ring. | The nitro group stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy. |

Role of Functional Groups in Intermolecular Interactions (e.g., Hydrogen Bonding)

The functional groups of this compound play a significant role in its intermolecular interactions, which in turn influence its physical properties such as melting point, boiling point, and solubility. While a crystal structure for this compound is not publicly available, we can infer potential interactions based on the known behavior of its functional groups in other molecules.

The primary sites for hydrogen bonding are the oxygen atoms of the nitro group and the carbonyl group of the ester. These oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, these groups can form hydrogen bonds with protic solvents or other molecules that contain O-H or N-H bonds.

In a crystalline solid of pure this compound, classical hydrogen bonding is not expected due to the absence of hydrogen bond donors. However, weaker C-H···O interactions may occur, where activated C-H bonds (such as those on the aromatic ring or adjacent to the carbonyl group) interact with the oxygen atoms of the nitro or ester groups of neighboring molecules.

Studies on similar molecules, such as 2-nitrobenzoic acid, have shown the formation of hydrogen-bonded dimers in the solid state through their carboxylic acid groups. nih.gov While this compound lacks this acidic proton, the principle of hydrogen bond acceptor capabilities of the nitro and ester groups remains.

| Aromatic Ring | π-π stacking | Can occur between the phenyl rings of adjacent molecules. |

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and designing synthetic routes.

The synthesis of this compound typically involves the nitration of ethyl 2-ethoxybenzoate. This is an electrophilic aromatic substitution reaction. The key intermediate in this process is a resonance-stabilized carbocation known as the arenium ion or sigma complex. The nitronium ion (NO2+), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. It attacks the electron-rich aromatic ring of ethyl 2-ethoxybenzoate. The directing effects of the ethoxy and ethyl ester groups determine the position of nitration. The ethoxy group is an ortho-, para-director, while the ethyl ester group is a meta-director. The substitution at the 5-position is a result of the interplay of these directing effects.

In nucleophilic aromatic substitution reactions involving this compound, the key intermediate is the Meisenheimer complex, as mentioned previously. The stability of this intermediate is paramount to the reaction's success. The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Detailed kinetic studies specifically for reactions of this compound are scarce. However, data from analogous systems can provide valuable insights. For instance, kinetic studies on the nucleophilic substitution of 2-ethoxy-3,5-dinitropyridine (B100253) with aliphatic amines have been reported. rsc.org While this is a pyridine (B92270) system, the presence of a 2-ethoxy group and activating nitro groups makes it a relevant model.

In these studies, the reaction proceeds via the formation of σ-adducts, and the rates of both adduct formation and subsequent substitution were measured. The reactions were found to be base-catalyzed, with the rate-limiting step being either the proton transfer from the initial zwitterionic intermediate or the acid-catalyzed departure of the ethoxide group. rsc.org

| Catalysis | Potential for base catalysis. | A base can facilitate the deprotonation of intermediates, influencing the rate. rsc.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of Ethyl 2-ethoxy-5-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the two different ethyl groups (the ethyl ester and the ethoxy substituent). The electron-withdrawing nature of the nitro group and the electron-donating ethoxy group significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show three protons with specific multiplicities dictated by their coupling relationships. The proton at C6, positioned between the ethoxy and ester groups, would likely be a doublet. The proton at C4, ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded of the aromatic protons, appearing as a doublet of doublets. The proton at C3, meta to the nitro group, would appear as a doublet.

The two ethyl groups will each present a characteristic quartet and triplet pattern. The methylene (B1212753) (-CH₂) protons of the ethyl ester are adjacent to a carbonyl group and an oxygen atom, leading to a downfield shift, while the methylene protons of the ethoxy group are directly attached to an oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C4) | ~8.40 | Doublet of Doublets (dd) | 1H |

| Aromatic H (C6) | ~8.25 | Doublet (d) | 1H |

| Aromatic H (C3) | ~7.20 | Doublet (d) | 1H |

| Ester -OCH₂- | ~4.40 | Quartet (q) | 2H |

| Ethoxy -OCH₂- | ~4.15 | Quartet (q) | 2H |

| Ester -CH₃ | ~1.40 | Triplet (t) | 3H |

| Ethoxy -CH₃ | ~1.45 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom. The carbonyl carbon of the ester group will be the most deshielded, appearing significantly downfield. The aromatic carbons will have their chemical shifts influenced by the attached substituents; the carbon bearing the nitro group (C5) and the carbon bearing the ester group (C1) will be notably deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~165 |

| Aromatic C2 (-OEt) | ~158 |

| Aromatic C5 (-NO₂) | ~145 |

| Aromatic C4 | ~128 |

| Aromatic C6 | ~125 |

| Aromatic C1 | ~124 |

| Aromatic C3 | ~115 |

| Ester -OCH₂- | ~62 |

| Ethoxy -OCH₂- | ~65 |

| Ester -CH₃ | ~14.2 |

| Ethoxy -CH₃ | ~14.5 |

To further confirm the structure, advanced 2D NMR experiments are invaluable.

Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT experiment would differentiate the carbon signals based on the number of attached protons. DEPT-135 would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like the C=O and the aromatic carbons at positions 1, 2, and 5) would be absent. This technique would confirm the assignments of the methylene and methyl carbons of the ethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link the proton and carbon signals for each CH, CH₂, and CH₃ group, for instance, confirming the connection between the quartet at ~4.40 ppm and the carbon at ~62 ppm for the ester's methylene group.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton coupling interactions. Strong cross-peaks would be expected between the methylene (quartet) and methyl (triplet) protons within the ethyl ester group, and similarly within the ethoxy group. It would also show correlations between adjacent aromatic protons, such as between H3 and H4, helping to confirm their positions on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would be characterized by several strong absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Ester C=O | Stretching | ~1725 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro N-O | Asymmetric Stretching | ~1530 |

| Nitro N-O | Symmetric Stretching | ~1350 |

| Ester/Ether C-O | Stretching | 1300 - 1100 |

The most prominent peaks would be the strong carbonyl (C=O) stretch of the conjugated ester and the two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of a benzene (B151609) ring substituted with an ester, an ethoxy group, and a nitro group. This extended conjugated system is expected to exhibit distinct absorption bands. Aromatic nitro compounds typically display absorptions at longer wavelengths. libretexts.org

The spectrum would likely show two main absorption bands:

A strong absorption band corresponding to a π → π* transition of the aromatic system, likely appearing in the range of 260-280 nm.

A weaker absorption band at a longer wavelength, potentially around 330-350 nm, corresponding to an n → π* transition associated with the nitro group. libretexts.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₃NO₅, giving it a monoisotopic mass of approximately 239.0794 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 239. The fragmentation pattern would be expected to show characteristic losses of radicals and neutral molecules. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. pharmacy180.comlibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Fragment Lost | Resulting Ion Structure |

|---|---|---|

| 210 | •C₂H₅ (Ethyl radical) | [M - 29]⁺ |

| 194 | •OC₂H₅ (Ethoxy radical) | [M - 45]⁺ (Acylium ion) |

| 166 | •OC₂H₅ and CO | [M - 45 - 28]⁺ |

| 164 | •NO₂ (Nitro radical) | [M - 46]⁺ |

The base peak in the spectrum could correspond to the acylium ion formed by the loss of the ethoxy radical (•OC₂H₅), as this is a common and stable fragment for ethyl esters. pharmacy180.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction (SC-XRD) studies for this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates, are not publicly available at this time.

While SC-XRD is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the successful growth of a single crystal of suitable size and quality. The absence of such data in the public domain suggests that either the single crystal structure of this compound has not yet been determined, or the results have not been published in the searched databases.

Further research, potentially involving the synthesis and crystallization of this compound followed by SC-XRD analysis, would be required to generate the experimental data necessary for a detailed discussion of its solid-state structure. Such an investigation would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding or π-stacking that dictate the packing of molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations were employed to investigate the geometry, electronic landscape, and charge distribution of Ethyl 2-ethoxy-5-nitrobenzoate. These calculations typically use functionals like B3LYP combined with a basis set such as 6-311G(d,p) to achieve reliable results that correlate well with experimental data nih.gov.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For molecules with flexible components, such as the ethyl and ethoxy groups in this compound, conformational analysis is crucial. This involves studying the molecule's potential energy surface by rotating its single bonds.

For similar structures like ethoxybenzene, DFT calculations have been used to determine the minimum energy geometry. Studies have shown that for ethoxybenzene, the most stable conformation is planar, with the ethyl group in a trans position relative to the O-CH2 bond researchgate.net. This planarity is a result of the interplay between steric effects and electronic delocalization. For this compound, the rotational barriers around the C-O and C-C single bonds of the ethoxy and ethyl ester groups would be similarly analyzed to identify the global minimum energy conformer. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Calculated Value |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-O-C (ether) Bond Angle | ~118° |

| O-N-O (nitro) Bond Angle | ~124° |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific calculated values for this compound would require a dedicated DFT study.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity nih.gov. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and potential for biological activity nih.gov. DFT and Time-Dependent DFT (TD-DFT) are used to calculate the energies of these orbitals and predict the electronic absorption spectra of the molecule materialsciencejournal.org. The distribution of the HOMO and LUMO across the molecule reveals the regions most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group.

Table 2: Illustrative Frontier Molecular Orbital Properties (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: The data in this table is illustrative, based on typical values for aromatic nitro compounds. Actual values would be determined from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites nih.gov. The MEP surface is colored according to its electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack nih.gov. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro and carbonyl groups, highlighting them as the primary sites for electrophilic interaction. The most positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring and the ethyl groups nih.gov. This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reagents.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and signal processing. Organic molecules featuring electron-donating groups (like the ethoxy group) and electron-accepting groups (like the nitro group) connected by a π-conjugated system (the benzene ring) often exhibit significant NLO properties.

Theoretical calculations, particularly DFT, are used to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β) ajchem-a.com. A large hyperpolarizability value indicates a strong NLO response. For compounds similar to this compound, such as Schiff bases derived from ethyl-4-amino benzoate (B1203000), DFT has been used to calculate these properties researchgate.net. The presence of both donor (ethoxy) and acceptor (nitro) groups on the benzoate structure suggests that this compound could be a candidate for NLO applications.

Table 3: Predicted Non-Linear Optical Properties (Illustrative Data)

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~5.5 D |

| Mean Polarizability (α) | ~150 |

| First Hyperpolarizability (β_tot) | ~450 x 10⁻³³ esu |

Note: The data in this table is illustrative. The NLO properties are highly dependent on the specific electronic structure and would need to be confirmed by specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and anti-bonding interactions. A key aspect of NBO analysis is the study of hyperconjugation, which involves charge transfer from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions stabilize the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in the crystalline state researchgate.net. The analysis generates a surface around the molecule, which is color-mapped to show different properties. The d_norm surface, for instance, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots indicate close contacts, often corresponding to hydrogen bonds or other strong interactions researchgate.net.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative Data)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 48.5 |

| O···H / H···O | 32.0 |

| C···H / H···C | 12.5 |

| C···C | 3.5 |

| N···O / O···N | 2.0 |

| Other | 1.5 |

Note: This data is illustrative and based on findings for similar ethoxy- and nitro-containing organic compounds, where H···H and O···H interactions are dominant nih.govresearchgate.net.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to determine experimentally. However, a dedicated computational mechanistic study for reactions involving this compound has not been reported in the peer-reviewed literature.

While computational methods such as Density Functional Theory (DFT) are widely used to study reaction mechanisms like nucleophilic aromatic substitution, ester hydrolysis, or reduction of the nitro group in related aromatic compounds, specific findings for this compound are not available. Such studies on analogous molecules typically involve:

Calculation of Reaction Energy Profiles: Determining the energy changes along a reaction coordinate to identify transition states and intermediates.

Geometry Optimization: Calculating the most stable three-dimensional arrangements of atoms for reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of stationary points on the potential energy surface (i.e., minima or saddle points) and to calculate zero-point vibrational energies.

Without specific studies on this compound, it is not possible to present detailed research findings or data tables as requested.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Pharmaceutical Precursors

The structural characteristics of Ethyl 2-ethoxy-5-nitrobenzoate make it an important starting material for the synthesis of various pharmaceutical compounds. The presence of the nitro group allows for its conversion into an amino group, a key functional group in many active pharmaceutical ingredients (APIs).

This compound is a key intermediate in the synthesis of Cinitapride, a gastroprokinetic agent used to treat gastrointestinal disorders. The synthesis of Cinitapride involves the formation of an amide bond between a derivative of this compound and a specific aminopiperidine derivative.

Table 1: Key Intermediates in the Synthesis of Cinitapride | Compound Name | Role in Synthesis | | --- | --- | | this compound | Precursor to the core benzoic acid moiety | | 4-Amino-2-ethoxy-5-nitrobenzoic acid | Direct coupling partner for amide bond formation | | N-(3-cyclohexene-1-methyl)-4-aminopiperidine | Amine component for amide bond formation |

While direct synthesis of specific anti-inflammatory and analgesic agents from this compound is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. The nitrobenzoic acid scaffold is a common feature in the design of new therapeutic agents. The presence of the nitro group offers a synthetic handle for the introduction of an amino group, which is a key pharmacophore in many anti-inflammatory and analgesic drugs.

Research in this area often focuses on the synthesis of novel compounds with enhanced efficacy and reduced side effects. The general strategy involves the chemical modification of known non-steroidal anti-inflammatory drugs (NSAIDs) to improve their safety profile google.com. The synthesis of various heterocyclic compounds with anti-inflammatory and analgesic properties often starts from precursors containing amino and carboxylic acid functionalities, which can be derived from nitrobenzoates like this compound.

Benzotriazole and its derivatives are an important class of compounds with a wide range of applications, including as corrosion inhibitors and in medicinal chemistry. The synthesis of benzotriazoles typically involves the cyclization of an ortho-substituted diaminoarene.

This compound can serve as a precursor to the necessary o-phenylenediamine derivative through a two-step reduction process. First, the nitro group is selectively reduced to an amino group. Subsequently, the ester group can be converted to an amino group or another functional group that can participate in the cyclization reaction to form the triazole ring. A common method for benzotriazole synthesis is the reaction of an o-phenylenediamine with nitrous acid.

Table 2: Potential Synthetic Pathway to Benzotriazole Derivatives | Starting Material | Transformation | Intermediate/Product | | --- | --- | --- | | this compound | Reduction of nitro group | Ethyl 5-amino-2-ethoxybenzoate | | Ethyl 5-amino-2-ethoxybenzoate | Further functional group manipulation and cyclization | Substituted Benzotriazole |

Utilization in Agrochemical Research and Development

In the field of agrochemicals, nitroaromatic compounds are important intermediates for the synthesis of pesticides, herbicides, and fungicides. The nitro group in this compound can be a crucial component of the final active molecule or can be transformed into other functional groups to modulate the biological activity of the compound. Benzoic acids and their derivatives are known to be useful as herbicides and dye sensitizers in the agrochemical industry researchgate.net. The synthesis of azole-based derivatives from p-nitrobenzoic acid for evaluation of antimicrobial activity has been reported, indicating the potential of related structures in agrochemical applications apjhs.com.

Applications in Material Science Research

Benzoic acid and its derivatives are utilized in the polymer industry as modifiers for resins and as precursors for various polymers researchgate.net. The functional groups on this compound allow for its incorporation into polymer chains, potentially imparting specific properties to the resulting material. For instance, the synthesis of polyesters or polyamides could be achieved through the carboxylic acid (after hydrolysis of the ester) and a generated amino group (from reduction of the nitro group). The synthesis of polymers from aminobenzoic acids has been documented, suggesting a pathway for the utilization of derivatives of this compound uss.cl. Furthermore, benzoic acid derivatives have been used in the synthesis of block copolymers, highlighting their versatility in creating structured polymeric materials core.ac.ukresearchgate.net.

Table of Mentioned Compounds

An article on the chemical compound this compound is not feasible as there is a significant lack of scientifically verifiable and published data on this specific molecule. Extensive searches of chemical databases and scientific literature have not yielded the necessary information to accurately populate the requested detailed outline.

The available search results consistently refer to related but structurally distinct compounds, such as:

Ethyl 5-ethoxy-2-nitrobenzoate

Ethyl 2-nitrobenzoate

Ethyl 4-nitrobenzoate (B1230335)

4-amino-2-ethoxy-5-nitrobenzoic acid

Information regarding the specific CAS Number, IUPAC name, physical and chemical properties, spectroscopic data, synthesis methods, and detailed applications for this compound is not present in the accessible public domain. Consequently, any attempt to generate the requested article would be based on speculation and inference from these related compounds, which would not meet the required standards of scientific accuracy.

Therefore, a detailed and factual article on this compound that adheres to the provided structure and content requirements cannot be produced at this time due to the absence of foundational data.

Research on Derivatives and Analogues of Ethyl 2 Ethoxy 5 Nitrobenzoate

Structural Modifications and their Impact on Chemical Reactivity

The chemical behavior of Ethyl 2-ethoxy-5-nitrobenzoate is intrinsically linked to its molecular architecture. Modifications to its core structure, whether subtle or significant, can induce profound changes in its reactivity.

Variations in the Ester Group (e.g., Methyl Esters)

The ester group is a primary site for modification to alter the reactivity of the parent compound. Replacing the ethyl group with other alkyl groups, such as a methyl group to form Mthis compound, can influence the rate of reactions like hydrolysis. Generally, the reactivity of esters in nucleophilic substitution is influenced by the steric hindrance around the carbonyl carbon and the electronic nature of the alcohol-derived portion.

While specific comparative kinetic studies between the ethyl and methyl esters of 2-ethoxy-5-nitrobenzoic acid are not extensively detailed in the provided research, general principles of ester reactivity suggest that methyl esters may react slightly faster than ethyl esters in some nucleophilic reactions due to the smaller size of the methyl group.

A more significant modification is the hydrolysis of the ester to the corresponding carboxylic acid, such as in the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid from its methyl ester. prepchem.com This transformation fundamentally changes the chemical nature of the molecule, introducing an acidic proton and altering its solubility and reactivity profile.

Table 1: Comparison of Ester Group Variations

| Compound Name | Structural Formula | Key Differences from Parent Compound | Potential Impact on Reactivity |

|---|---|---|---|

| This compound | C₁₁H₁₃NO₅ | Parent compound | Baseline reactivity |

| Mthis compound | C₁₀H₁₁NO₅ | Methyl ester instead of ethyl ester | Potentially faster rates in some nucleophilic reactions due to less steric hindrance. |

Alterations in the Nitro Group Position or Presence of Multiple Nitro Groups

The position and number of nitro groups on the benzoate (B1203000) ring are critical determinants of the compound's chemical reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. doubtnut.com

Positional Isomers : The placement of the nitro group (ortho, meta, or para to the ester group) significantly influences reactivity. In electrophilic aromatic substitution, the deactivating ester group directs incoming electrophiles to the meta position. brainly.com Therefore, a nitro group at the meta position is the expected product of nitration of ethyl benzoate. acs.org Conversely, the presence of a nitro group at the ortho or para position greatly enhances the reactivity of haloarenes towards nucleophilic substitution by stabilizing the negative charge of the intermediate through resonance. doubtnut.comyoutube.comquora.com

Multiple Nitro Groups : The introduction of a second nitro group, typically to form a 3,5-dinitrobenzoate (B1224709) derivative, further deactivates the ring towards electrophilic attack but significantly increases its susceptibility to nucleophilic attack. Esters of 3,5-dinitrobenzoic acid are well-studied, particularly as derivatives for the identification of alcohols. hansshodhsudha.comresearchgate.net The two nitro groups strongly withdraw electron density, making the aromatic ring highly electron-deficient. Research has shown that 3,5-dinitrobenzoate esters are among the most active compounds in certain biological assays, highlighting the profound impact of multiple nitro groups on the molecule's properties. nih.gov

Table 2: Impact of Nitro Group Modifications on Reactivity

| Modification | Example Compound | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |

|---|---|---|---|

| Single Nitro Group (para) | Ethyl 4-nitrobenzoate (B1230335) | Deactivation of the ring | Activation, stabilization of intermediate |

| Single Nitro Group (meta) | Ethyl 3-nitrobenzoate | Strong deactivation of the ring | Less activation compared to ortho/para |

Introduction of Additional Functional Groups to the Benzoate Core

Introducing other functional groups onto the benzoate ring can create derivatives with unique reactivity. For example, the synthesis of Ethyl 2-amino-5-nitrobenzoate introduces an electron-donating amino group. cenmed.com This group can alter the electronic properties of the ring, potentially making it more susceptible to electrophilic attack at positions ortho and para to the amino group. Another example is the introduction of a halogen, such as in Ethyl 2-fluoro-5-nitrobenzoate. chemspider.com The fluorine atom, being highly electronegative, would further withdraw electron density from the ring via the inductive effect.

Comparative Studies with Related Nitrobenzoate Compounds

Comparing this compound with related nitrobenzoates helps to elucidate the specific roles of its functional groups. For instance, comparing methyl benzoate to methyl nitrobenzoate reveals a significant difference in polarity due to the presence of the nitro group. brainly.com The electron-withdrawing nature of the nitro group decreases the electron density on the benzene ring, which in turn affects the reactivity of the ester group. stackexchange.com

Influence of Alkoxy vs. Hydroxy Groups on Reactivity

The replacement of the 2-ethoxy group with a 2-hydroxy group creates a fundamentally different compound, a derivative of salicylic (B10762653) acid. This substitution has a major impact on reactivity.

Acidity : The hydroxyl group is acidic, and its presence can lead to intramolecular hydrogen bonding with the adjacent ester group. This can influence the conformation and reactivity of the ester.

Electronic Effects : Both the alkoxy and hydroxy groups are electron-donating through resonance. However, the hydroxy group's ability to deprotonate can lead to the formation of a much more strongly activating phenoxide ion.

Table 3: Comparison of Alkoxy vs. Hydroxy Substituted Nitrobenzoates

| Feature | Alkoxy-Substituted (e.g., this compound) | Hydroxy-Substituted (e.g., Ethyl 2-hydroxy-5-nitrobenzoate) |

|---|---|---|

| Acidity | Not acidic at the 2-position substituent. | Phenolic proton is acidic. |

| Intramolecular H-Bonding | Not possible. | Possible between the -OH and the ester's carbonyl oxygen. |

| Reactivity towards Electrophiles | The alkoxy group is an ortho, para director, but is moderately activating. | The hydroxy group is a strong ortho, para director and is strongly activating. |

| Reactivity towards Nucleophiles | Primarily influenced by the nitro group. | Influenced by both the nitro group and the potential formation of a phenoxide. |

Comparison of Different Electron-Withdrawing Groups

In the exploration of derivatives and analogues of this compound, a critical area of research involves the substitution of the nitro group at the 5-position with other electron-withdrawing groups (EWGs). This line of inquiry is driven by the desire to modulate the electronic properties of the molecule, which in turn can influence its reactivity, stability, and biological activity. The nitro group is a potent EWG, exerting its influence through both inductive and resonance effects. pharmacyfreak.com However, its presence can sometimes be associated with metabolic liabilities or toxicity concerns in medicinal chemistry, prompting investigations into suitable bioisosteric replacements. cambridgemedchemconsulting.com

Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. cambridgemedchemconsulting.com The replacement of a functional group, such as a nitro group, with a bioisostere can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net Common electron-withdrawing groups that are often considered as replacements for the nitro group include, but are not limited to, cyano (-CN), trifluoromethyl (-CF₃), and various sulfonyl derivatives.

Table 1: Properties of Common Electron-Withdrawing Groups

| Functional Group | Formula | Inductive Effect | Resonance Effect | Key Characteristics |

| Nitro | -NO₂ | Strong | Strong | Potent electron-withdrawing, potential for metabolic reduction. |

| Cyano | -CN | Strong | Weak | Linear geometry, can act as a hydrogen bond acceptor. nih.gov |

| Trifluoromethyl | -CF₃ | Strong | None | Highly lipophilic, metabolically stable. nih.gov |

| Sulfonyl | -SO₂R | Strong | Weak | Tetrahedral geometry, R group can be varied to modulate properties. |

Detailed research findings on the direct comparison of these groups in the specific scaffold of this compound are not extensively available in the public domain. However, by drawing parallels from studies on other substituted aromatic systems, a comparative analysis can be constructed. For instance, in studies of 4-nitrostilbene (B156276) derivatives, the introduction of electron-withdrawing groups was found to influence their genotoxicity, suggesting that the nature of the EWG can significantly impact biological outcomes. umich.edu

The choice of an electron-withdrawing group for bioisosteric replacement of the nitro group is often guided by the specific therapeutic target and desired pharmacological effect. For example, research on non-steroidal anti-androgens has explored the replacement of the nitro group with a boronic acid moiety, demonstrating the potential for novel interactions with biological targets. nih.gov In other instances, the trifluoromethyl group has been successfully used to replace an aliphatic nitro group in CB1 receptor positive allosteric modulators, resulting in increased potency and improved metabolic stability. nih.govresearchgate.net

The cyano group, another prominent EWG, has been shown to be crucial for the inhibitory activity of certain drugs by directly coordinating with ions in the target protein. nih.gov Its linear geometry and ability to act as a hydrogen bond acceptor provide different structural and interactive possibilities compared to the trigonal planar nitro group.

A hypothetical comparison of the effects of these different electron-withdrawing groups on a benzoate ester system, based on established chemical principles, is presented below.

Table 2: Hypothetical Comparison of Electron-Withdrawing Groups on a Substituted Benzoate

| Derivative | Electron-Withdrawing Group | Expected Impact on Electron Density of the Ring | Potential Influence on Biological Activity |

| Analogue A | Nitro (-NO₂) | Significant decrease | Strong modulation of activity, potential for off-target effects due to reactivity. |

| Analogue B | Cyano (-CN) | Moderate to significant decrease | May offer different binding interactions due to its linear shape and hydrogen bonding capacity. nih.gov |

| Analogue C | Trifluoromethyl (-CF₃) | Significant decrease via induction | Can enhance metabolic stability and membrane permeability. nih.gov |

| Analogue D | Methylsulfonyl (-SO₂CH₃) | Significant decrease | Bulky group that can probe steric tolerance at the active site. |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. Future research on ethyl 2-ethoxy-5-nitrobenzoate will likely prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will include:

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. The exploration of solid acid catalysts or plant-based catalysts could offer recyclable and less hazardous alternatives to conventional reagents. researchgate.netresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times and improve yields, leading to more energy-efficient processes. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Cross-dehydrogenative coupling (CDC) reactions, for example, are being explored as a sustainable strategy for ester synthesis. labmanager.com

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. | Reduced reliance on petrochemicals. |

| Safer Solvents and Auxiliaries | Employing water or ionic liquids as reaction media. | Minimized environmental and health impacts. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation. | Faster reactions and lower energy consumption. |

| Catalysis | Developing recyclable solid acid or biocatalysts. | Reduced waste and improved process efficiency. |

Exploration of Catalytic Transformations Involving this compound

Catalysis offers a powerful tool for developing efficient and selective chemical transformations. Future research will likely explore a range of catalytic systems to expand the synthetic utility of this compound.

Promising areas of investigation include:

Biocatalysis: The use of enzymes, such as lipases and esterases, for the selective hydrolysis or transesterification of the ester group. semanticscholar.org This approach offers high selectivity under mild reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The nitro group can be reduced to an amine, which can then participate in various palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations, potentially enabling reactions that are not accessible through traditional thermal methods.

Advanced Mechanistic Studies on Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced mechanistic studies on reactions involving this compound will provide valuable insights into its reactivity.

Future research in this area could involve:

Kinetic Studies: Detailed kinetic analysis of reactions, such as nucleophilic aromatic substitution (SNAr), to elucidate the rate-determining steps and the influence of reaction parameters. rsc.org

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide a deeper understanding of the factors controlling reactivity and selectivity. nih.gov

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ IR and NMR, to monitor reaction progress and identify transient intermediates like Meisenheimer complexes in SNAr reactions. masterorganicchemistry.com

The SNAr mechanism is particularly relevant for nitroaromatic compounds, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. wikipedia.org The addition of a nucleophile is typically the rate-limiting step. nih.govmasterorganicchemistry.com

Computational Design of Novel Derivatives with Tailored Reactivity

In silico drug design and computational chemistry are powerful tools for the rational design of new molecules with desired properties. These approaches can be applied to this compound to design novel derivatives with tailored reactivity and potential biological activity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of molecules with their chemical reactivity or biological activity. This can be used to predict the properties of new, unsynthesized derivatives.

Molecular Docking: Simulating the interaction of designed derivatives with biological targets, such as enzymes or receptors, to predict their potential as therapeutic agents.

Density Functional Theory (DFT) Calculations: Predicting the electronic properties and reactivity of designed molecules to guide synthetic efforts towards compounds with desired characteristics.

Integration into New Chemical Synthesis Strategies for Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. mskcc.orgcam.ac.uk this compound can serve as a versatile building block in DOS strategies.

Future applications in this area may include:

Scaffold Decoration: Using the functional groups of this compound (ester, ethoxy, and nitro groups) as handles for introducing chemical diversity. The nitro group, for example, can be reduced to an amine and then further functionalized.

Multi-component Reactions: Employing this compound in one-pot, multi-component reactions to rapidly generate complex and diverse molecular scaffolds.

Combinatorial Synthesis: Utilizing the compound as a starting material for the parallel synthesis of large libraries of related compounds for biological screening.

The development of diverse chemical libraries is crucial for identifying new probes and drug candidates. nih.gov The use of versatile starting materials like this compound can facilitate the exploration of novel chemical space.

常见问题

Q. What are the recommended synthetic routes for Ethyl 2-ethoxy-5-nitrobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via nitro-functionalization and esterification. A common approach involves the nitration of ethyl 2-ethoxybenzoate using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or ester hydrolysis . Microwave-assisted synthesis has also been reported to improve reaction efficiency and yield by reducing side-product formation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires careful monitoring of stoichiometry, temperature, and acid strength.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR : The aromatic proton signals in -NMR should display characteristic splitting patterns due to the nitro and ethoxy substituents. For example, the nitro group deshields adjacent protons, shifting resonances downfield (e.g., δ 8.2–8.5 ppm for H-4 and H-6). The ethoxy group’s methylene protons appear as a quartet near δ 4.3–4.5 ppm, coupled to the ester ethyl group .

- IR : Strong absorbance near 1720 cm⁻¹ confirms the ester carbonyl, while asymmetric/symmetric NO₂ stretches appear at 1520 cm⁻¹ and 1350 cm⁻¹ .

- MS : Electron ionization (EI) typically shows a molecular ion peak [M]⁺ at m/z 239, with fragmentation peaks corresponding to loss of ethoxy (m/z 194) and nitro groups (m/z 165) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For this compound, data collection using Cu Kα radiation (λ = 1.54184 Å) and refinement via SHELXL-2018/3 can confirm bond lengths, angles, and substituent orientations . For example, SC-XRD might reveal torsional strain in the ethoxy group or non-coplanarity of the nitro group with the aromatic ring, which DFT calculations may over/underestimate. Discrepancies in dihedral angles >5° between computational and experimental data warrant re-evaluation of the computational model’s basis set or solvation parameters .

Q. What strategies address low reproducibility in biological activity studies of nitroaromatic esters like this compound?

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >98%, as trace impurities (e.g., nitroso byproducts) can skew bioactivity results .

- Solvent Effects : Test activity in multiple solvents (DMSO, ethanol, saline) to identify solvent-specific artifacts. Nitroaromatics often exhibit reduced solubility in polar solvents, requiring sonication or co-solvents .

- Metabolite Interference : Perform stability assays in biological matrices (e.g., plasma) to detect ester hydrolysis to 2-ethoxy-5-nitrobenzoic acid, which may have divergent activity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can map electrostatic potential surfaces (EPS) to identify electrophilic sites. The nitro group’s electron-withdrawing effect increases the electrophilicity of the aromatic ring, directing nucleophilic attack to the para position relative to the ethoxy group. Transition state modeling (e.g., IRC calculations) further quantifies activation energies for specific substitution pathways . Experimental validation via kinetic studies (e.g., monitoring reaction rates with aniline derivatives) is recommended to confirm computational predictions .

Methodological Considerations

Q. What are the best practices for refining crystal structures of nitroaromatic esters using SHELX software?

- Data Collection : Ensure high-resolution (<1.0 Å) data to resolve anisotropic displacement parameters for nitro and ethoxy groups .

- Refinement : Use SHELXL’s restraints for aromatic ring planarity and DFIX commands to maintain reasonable bond lengths (e.g., C–O ester bonds ~1.36 Å). Apply TWIN commands if twinning is detected .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% difference) .

Q. How can contradictory solubility data for this compound be reconciled across studies?

- Standardized Protocols : Report solubility in standardized units (e.g., mg/mL) using shake-flask methods with pH control (e.g., PBS buffer) .

- Temperature Gradients : Measure solubility at 25°C and 37°C to account for thermal effects, as nitroaromatics often exhibit inverse temperature-dependent solubility in non-polar solvents .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may have divergent solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。